5-Bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide
Description
Properties
IUPAC Name |
5-bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO2/c14-7-1-4-12(18)9(5-7)13(19)17-8-2-3-11(16)10(15)6-8/h1-6,18H,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACIEELCBUGESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-hydroxybenzoic acid and 3-chloro-4-fluoroaniline.
Coupling Reaction: The key step involves the coupling of 5-bromo-2-hydroxybenzoic acid with 3-chloro-4-fluoroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine, chlorine, and fluorine).
Oxidation and Reduction: The hydroxyl group in the benzamide structure can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in various coupling reactions, such as Suzuki and Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki coupling; palladium catalysts and alkenes for Heck coupling.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling can yield biaryl compounds, while oxidation can produce quinones.
Scientific Research Applications
Chemical Research Applications
The compound serves as a crucial building block in organic synthesis. Its bromine and chloro substituents allow for various chemical modifications, making it valuable for creating derivatives with enhanced properties. The following reactions are commonly associated with this compound:
- Substitution Reactions : The bromine atom can be replaced with other functional groups, leading to the formation of diverse derivatives.
- Reduction Reactions : The compound can undergo reduction to yield amine derivatives, which may possess different biological activities.
- Oxidation Reactions : Oxidative transformations can convert the compound into more complex structures, potentially enhancing its pharmacological profile.
These reactions highlight the compound's versatility as a precursor in synthesizing more complex molecules that may exhibit novel properties or activities.
Biological Research Applications
Research has indicated that 5-Bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide may possess various biological activities, making it a candidate for further investigation in pharmacology and toxicology:
- Antimicrobial Properties : Studies have shown that halogenated compounds like this one often exhibit enhanced antimicrobial activity. The presence of chlorine and fluorine substituents can increase lipophilicity, potentially improving cell membrane penetration and bioactivity against pathogens.
- Anticancer Activity : Several studies have focused on the anticancer potential of similar compounds. For instance, derivatives have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory mediators in cellular models, suggesting that this compound could also be explored for its anti-inflammatory potential.
Medicinal Chemistry Applications
In the field of medicinal chemistry, this compound is being investigated for its therapeutic potential:
- Drug Development : The unique structure of this compound makes it a candidate for drug development targeting specific diseases. Its ability to modulate biological pathways could lead to the discovery of new therapeutic agents.
- Structure-Activity Relationship Studies : Research into the structure-activity relationships (SAR) of similar compounds has been pivotal in understanding how modifications to the chemical structure affect biological activity. This knowledge can guide the design of more potent analogs.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound:
- Anticancer Activity : A study demonstrated that brominated phenyl compounds exhibited significant cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .
- Anti-inflammatory Mechanisms : Research highlighted that similar compounds could effectively inhibit inflammatory pathways in microglial cells, suggesting a mechanism through which these compounds could exert neuroprotective effects .
- Antimicrobial Efficacy : A comparative analysis showed that halogenated derivatives displayed enhanced activity against resistant bacterial strains, emphasizing their potential role in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of 5-Bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to biological targets through halogen bonding interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 3-chloro-4-fluoroaniline group introduces steric and electronic effects distinct from analogs like dibromsalan (4-bromoaniline) or niclosamide (2-chloro-4-nitroaniline). These differences may influence solubility, bioavailability, and target binding .
- The bromine substituent in the target compound may require modified reaction conditions.
Antifungal and Antibacterial Activity
- Bromsalans: Dibromsalan (5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide) and tribromsalan exhibit potent activity against Candida albicans and Aspergillus niger. Formulation with cationic vehicles like Miranol CS enhances their efficacy .
- Niclosamide Derivatives : 5-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide shows NF-κB inhibition and anticancer activity, highlighting the impact of trifluoromethyl groups on bioactivity .
- Target Compound : In high-throughput screening, the target compound demonstrated a value of 74.4 (likely percentage inhibition or activity score), outperforming other tested compounds (e.g., 32.4 for a nitro-substituted analog) .
Pharmacokinetics
Physicochemical Properties
- Melting Points: Analogs with chloro substituents (e.g., 5-chloro-N-(3-Cl-4-F-phenyl)-2-hydroxybenzamide) melt at 236°C, while brominated analogs like dibromsalan lack reported values .
- Electronic Effects : The electron-withdrawing bromine (salicylamide) and chloro-fluoro (aniline) groups may enhance hydrogen bonding and target affinity but reduce aqueous solubility .
Biological Activity
5-Bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide is a compound with significant potential in medicinal chemistry due to its unique structural features, including halogen substitutions and functional groups such as hydroxyl and amide. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparison with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H8BrClFNO2. Its structure includes:
- A bromine atom
- A chlorine atom
- A fluorine atom
- A hydroxyl group (-OH)
- An amide group (-CONH)
These features contribute to its reactivity and interaction with biological targets.
Research indicates that this compound may interact with various cellular receptors or enzymes, potentially influencing signaling pathways associated with diseases such as cancer. The exact mechanisms remain to be fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, modulating biochemical pathways.
- Signaling Pathway Modulation : It has been suggested that similar compounds can affect the Wnt/Frizzled signaling pathway, which is crucial in cancer progression and metabolic disorders .
Case Studies
- Anticancer Activity : Compounds structurally related to this compound were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. For example, a study indicated that similar benzamides exhibited significant anti-proliferative effects against lung and colon cancer cell lines .
- Targeting Enzymatic Pathways : Investigations into the inhibition of cyclooxygenase (COX) enzymes by related benzamide derivatives suggest potential anti-inflammatory applications .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Bromo-N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide | Similar halogenated phenyl groups | Different halogen positioning affects biological activity |
| 5-Chloro-N-(3-bromo-4-fluorophenyl)-2-hydroxybenzamide | Different halogen combination | May exhibit distinct pharmacological profiles |
| 4-Fluoro-N-(3-bromo-4-chlorophenyl)-2-hydroxybenzamide | Variation in halogen types | Potentially different mechanisms of action |
This comparison illustrates how variations in halogen positioning and type can significantly influence the biological activity and applications of these compounds.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 5-Bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide?
The compound can be synthesized via condensation reactions using a substituted benzaldehyde and an amine under reflux conditions. For example, a mixture of 5-bromo salicylaldehyde and 3-chloro-4-fluoroaniline in ethanol, catalyzed by acetic acid, is heated under reflux (4–5 hours) and monitored by TLC. Crystallization from ethanol yields the target product . Optimization of solvent choice (e.g., ethanol vs. DMF) and catalyst loading (e.g., acetic acid vs. Lewis acids) may improve yield.
Q. What analytical techniques are optimal for characterizing this compound’s purity and structure?
High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is standard for purity assessment . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve aromatic protons and substituent effects, complemented by mass spectrometry (MS) for molecular weight verification (e.g., [M+H]+ at m/z 369.56) . X-ray crystallography can resolve steric effects from halogen substituents .
Q. How can solubility and stability challenges be addressed during formulation?
The compound’s poor aqueous solubility (common in halogenated benzamides) may require co-solvents like DMSO or cyclodextrin-based encapsulation. Stability studies under varying pH (1–10) and temperatures (4°C–40°C) are critical, as bromo and hydroxy groups may hydrolyze under acidic/basic conditions . Storage at 0°C–6°C in inert atmospheres is advised for long-term stability .
Advanced Research Questions
Q. How can computational modeling predict reactivity and optimize synthesis pathways?
Quantum chemical calculations (e.g., DFT) and reaction path search tools (e.g., ICReDD’s workflow) can model transition states and identify energetically favorable pathways. For example, predicting the activation energy for amide bond formation or steric hindrance from the 3-chloro-4-fluorophenyl group helps prioritize solvent-catalyst systems . Machine learning models trained on halogenated benzamide datasets may further refine reaction conditions .
Q. What strategies resolve contradictory bioactivity data across structural analogs?
Discrepancies in biological activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from substituent electronic effects. For instance, trifluoromethyl groups enhance metabolic stability but reduce solubility, impacting bioavailability . Systematic SAR studies comparing bromo, chloro, and fluoro analogs at positions 2, 3, and 4 of the phenyl ring can isolate pharmacophoric contributions .
Q. How can reaction conditions be optimized for gram-scale synthesis?
Scale-up requires balancing reaction kinetics and safety. For example, replacing ethanol with a higher-boiling solvent (e.g., toluene) under controlled reflux reduces volatility risks. Continuous flow reactors improve heat/mass transfer for exothermic steps like condensation . Real-time monitoring via in-situ FTIR or Raman spectroscopy ensures reaction completion without over-reduction/oxidation .
Q. What mechanistic insights explain substituent effects on photodegradation?
The bromo and hydroxy groups may act as chromophores, accelerating UV-induced degradation. Time-dependent density functional theory (TD-DFT) can simulate excited-state behavior, while LC-MS identifies degradation products (e.g., debromination or hydroxylation) . Comparative studies with deuterated analogs or radical scavengers (e.g., TEMPO) clarify free-radical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
